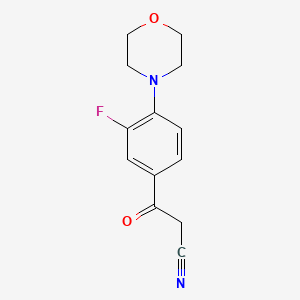

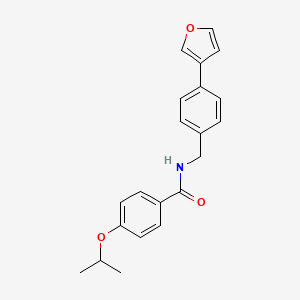

2-(Benzyloxy)-N'-hydroxybenzimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Benzyloxy)-N'-hydroxybenzimidamide (2-BHB) is an organic compound belonging to the class of benzimidamides. It is a versatile molecule that is widely used in scientific research due to its unique properties and potential applications. 2-BHB is known to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-tumor, and anti-microbial effects. In addition, it has been studied for its potential to modulate the activity of several enzymes involved in the metabolism of glucose, lipids, and other nutrients.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Benzimidazole derivatives, including those with benzyloxy substituents, have been synthesized and evaluated for various chemical properties. For instance, Santos et al. (2003) described the synthesis of hydroxy-2-styrylchromones through debenzylation of benzyloxy-2-styrylchromones, showcasing the role of benzyloxy groups in synthetic pathways Santos, A. M. S., & Cavaleiro, J. (2003).

Antioxidant and Antimicrobial Evaluation

- Zhou et al. (2013) explored the antioxidant and antimicrobial activities of 2-arylbenzimidazole derivatives, finding that compounds with hydroxyl groups at certain positions exhibited significant activity, hinting at the potential of benzimidazole derivatives with specific substituents for biological applications Zhou, B., Li, B., & Yi, W. (2013).

Anticancer Activity

- A study by Baldisserotto et al. (2019) on the synthesis and evaluation of antioxidant and antiproliferative activity of 2-arylbenzimidazoles indicated that specific structural modifications could enhance the photoprotective and antiproliferative properties of these compounds, suggesting the potential for developing benzimidazole-based therapeutics Baldisserotto, A., Demurtas, M., & Lampronti, I. (2019).

Material Science Applications

- In the field of materials science, Ohashi et al. (2016) discussed the polymerization of benzoxazine monomers, including those with benzyl substituents, to create polymers with good thermal properties, indicating the potential use of benzimidazole derivatives in high-performance materials Ohashi, S., Cassidy, F., & Huang, S. (2016).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body

Mode of Action

It’s known that similar compounds can undergo reactions with nucleophilic groups . The compound might interact with its targets, leading to changes in their function. The specifics of these interactions and the resulting changes would depend on the nature of the target .

Biochemical Pathways

Similar compounds have been known to influence various metabolic pathways . The compound could potentially affect these pathways, leading to downstream effects on cellular processes .

Pharmacokinetics

Similar compounds have been evaluated for their admet properties using computational models . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have been known to have diverse biological effects . The specific effects of 2-(Benzyloxy)-N’-hydroxybenzimidamide would depend on its interactions with its targets and the biochemical pathways it affects.

Action Environment

The action, efficacy, and stability of 2-(Benzyloxy)-N’-hydroxybenzimidamide could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and temperature

Eigenschaften

IUPAC Name |

N'-hydroxy-2-phenylmethoxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-14(16-17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11/h1-9,17H,10H2,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLHIGZJNLMVDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-N'-hydroxybenzimidamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-naphthalen-1-yl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2576977.png)

![Ethyl 4-[(4-pyrazol-1-ylphenyl)methylcarbamoylamino]benzoate](/img/structure/B2576984.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2576986.png)

![4-(4-acetylphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2576987.png)

![2-(4-fluorophenoxy)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2576989.png)

![1-(1-Pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2576990.png)

![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2576992.png)

![1-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B2576994.png)